5-Methoxyuridine - 35542-01-9

5-Methoxyuridine

Catalog Number: EVT-311642
CAS Number: 35542-01-9
Molecular Formula: C10H14N2O7
Molecular Weight: 274.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Methoxyuridine (mo5U) is a modified nucleoside found predominantly in the transfer RNA (tRNA) of bacteria, specifically within the Bacillaceae family. [, , ] It is located in the first, or wobble, position of the anticodon in certain tRNA species, such as those for alanine, threonine, and valine. [, , , ] This modification plays a crucial role in accurate translation by influencing the codon recognition abilities of tRNA. [, , ] The presence of mo5U at the wobble position allows tRNA to recognize multiple codons, expanding its decoding capacity. [, ]

Synthesis Analysis
  • Multi-step synthesis: A more successful approach involves a multi-step synthesis starting with 5-methoxyuracil. [] This method involves nucleoside synthesis, protection of reactive groups, conversion of a thio group to an amino group, and finally deprotection to yield mo5U.
  • Phosphorylation and Polymerization: Synthesized mo5U can be further phosphorylated to 5-methoxycytidine-5'-diphosphate and then polymerized using polynucleotide phosphorylase to create poly(mo5C). []
  • Alkylation of protected precursor: 5-Methoxyuridine and its 2'-deoxy counterpart can be synthesized by alkylating 2,4-bis(trimethylsilyl)-5-methoxyuracil with appropriately protected sugar halides. []
  • Arabino-derivatives: Synthesis of 1-β-D-arabinofuranosyl-5-methoxyuracil proceeds through the formation and subsequent opening of an anhydro intermediate. []
Molecular Structure Analysis
  • Complex formation: Poly(mo5C), synthesized from mo5U, forms a stable 1:1 complex with polyinosinic acid (poly(I)). [] This complex exhibits a melting temperature (Tm) of 64.5°C in 0.1 M NaCl at neutral pH.
  • Cross-linking: While poly(mo5C)·poly(I) did not undergo cross-linking with nitrogen mustard or 8-methoxypsoralen, alternating copolymers of inosinic acid and cytidine (copoly(I-C)) showed cross-linking with 8-methoxypsoralen. []
Mechanism of Action

The presence of the methoxy group at position 5 of the uracil base in mo5U influences its base-pairing properties, specifically at the wobble position of the anticodon in tRNA. [, ]

  • Enhanced wobble pairing: Mo5U elevates the reading efficiency of codons ending in U and C. [] This suggests that mo5U can form stable wobble base pairs with guanine and adenine in the third position of the codon.
  • Reduced UCA decoding: In contrast, the modification reduces the reading efficiency of the UCA codon, suggesting weaker interaction with the corresponding guanine. []
Physical and Chemical Properties Analysis
  • UV absorption: mo5U exhibits distinct UV absorption spectra compared to unmodified uridine, which aids in its identification. [, ]
  • Chromatographic behavior: Thin-layer chromatography using various solvent systems revealed characteristic Rf values for mo5U. []
  • Mass spectrometry: Mass spectrometry analysis provided further confirmation of the identity of mo5U based on its fragmentation pattern. []
Applications
  • Understanding translation fidelity: mo5U serves as a model for studying the role of modified nucleosides in translation fidelity and efficiency. [, , , ] By comparing the decoding properties of tRNAs with and without mo5U, researchers can gain insights into the contribution of this modification to accurate protein synthesis.
  • mRNA optimization: Research suggests that incorporating mo5U into synthetic mRNAs can enhance protein expression levels. [, ] This finding has implications for developing more efficient mRNA-based therapeutics and vaccines.
  • Probing tRNA structure and function: The presence of mo5U in specific tRNAs can be exploited to investigate the structure and function of these molecules. For example, enzymes involved in mo5U biosynthesis can be used to identify and characterize tRNA substrates. [, , ]
  • Evolutionary studies: The distribution of mo5U in tRNA across different bacterial species provides insights into the evolution of tRNA modifications and their roles in adaptation. [, ]
Future Directions
  • Elucidating the biosynthetic pathway: While some enzymes involved in mo5U biosynthesis have been identified, a complete understanding of the pathway, including the source of the methyl group and any intermediate steps, is still lacking. [, ]
  • Exploring therapeutic potential: The finding that mo5U can enhance mRNA stability and protein expression suggests its potential application in mRNA-based therapeutics. [, ] Further research is needed to optimize mo5U incorporation into mRNA and evaluate its safety and efficacy in vivo.
  • Developing analytical tools: Improved methods for detecting and quantifying mo5U in various biological samples are crucial for advancing research in this area. [] This includes developing more sensitive and specific mass spectrometry and sequencing-based approaches.

Uridine

Relevance: Uridine is the direct precursor to 5-Methoxyuridine in the biosynthesis pathway. The modification at the 5th position of the uracil ring distinguishes 5-Methoxyuridine from its precursor.

5-Hydroxyuridine

Relevance: 5-Hydroxyuridine is a crucial intermediate in the biosynthetic pathway of 5-Methoxyuridine. Both compounds share a similar structure, with 5-Methoxyuridine possessing a methyl group at the 5' hydroxyl position.

Uridine-5-oxyacetic acid

Relevance: Like 5-Methoxyuridine, Uridine-5-oxyacetic acid is a derivative of 5-Hydroxyuridine and occupies the wobble position of tRNA, primarily in Gram-negative bacteria. While 5-Methoxyuridine is primarily found in Gram-positive bacteria, both modifications contribute to translational fidelity.

S-Adenosyl Methionine (SAM)

Relevance: SAM serves as the methyl group donor during the methylation of 5-Hydroxyuridine to form 5-Methoxyuridine. This methylation step is crucial for the final structure and function of 5-Methoxyuridine in tRNA.

Carboxy S-adenosylmethionine (Cx-SAM)

Relevance: While not directly involved in the synthesis of 5-Methoxyuridine, Cx-SAM plays a parallel role in the formation of Uridine-5-oxyacetic acid. Both Cx-SAM and SAM highlight the importance of specific modifications in these tRNA wobble position nucleosides.

5-Methoxycytidine

Relevance: The synthesis of 5-Methoxycytidine is described in relation to 5-Methoxyuridine, exploring the possibility of substituting the uracil base with cytosine. This substitution aims to study its potential use in polynucleotide synthesis and interferon induction.

N⁴-Methyl-5-methoxycytidine

Relevance: N⁴-Methyl-5-methoxycytidine is an unexpected by-product formed during attempts to synthesize 5-Methoxycytidine, highlighting the challenges in achieving specific methylation patterns. This emphasizes the precise enzymatic control required for 5-Methoxyuridine synthesis.

1-(2-Deoxy-β-D-erythropentofuranosyl)-5-methoxyuracil

Relevance: The synthesis of 1-(2-Deoxy-β-D-erythropentofuranosyl)-5-methoxyuracil demonstrates the ability to create 5-methoxyuracil nucleosides with different sugar moieties. This modification explores the potential applications of 5-methoxyuracil in DNA analogs.

5-Methoxy-1-β-D-ribofuranosyl-4-thiopyrimidin-2-one

Relevance: The synthesis of 5-Methoxy-1-β-D-ribofuranosyl-4-thiopyrimidin-2-one highlights the possibility of introducing thio-modifications into the 5-Methoxyuridine structure. Such modifications can alter the compound's chemical properties and potential biological activities.

1-β-D-Arabinofuranosyl-5-methoxycytosine

Relevance: The synthesis of 1-β-D-Arabinofuranosyl-5-methoxycytosine further expands the possibilities of modifying the sugar moiety in 5-Methoxyuridine analogs. These arabinose analogs are often studied for their potential antiviral activities.

Properties

CAS Number

35542-01-9

Product Name

5-Methoxyuridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

Molecular Formula

C10H14N2O7

Molecular Weight

274.23 g/mol

InChI

InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1

InChI Key

ZXIATBNUWJBBGT-JXOAFFINSA-N

SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Synonyms

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methoxypyrimidine-2,4(1H,3H)-dione

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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